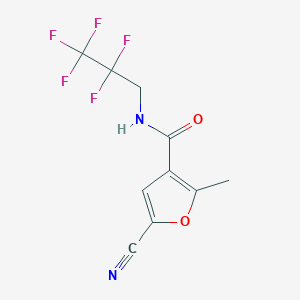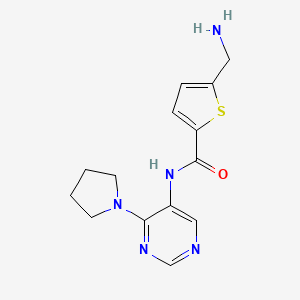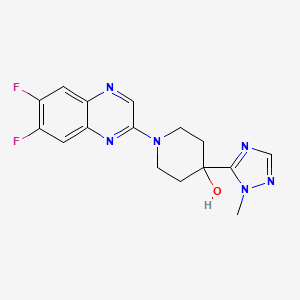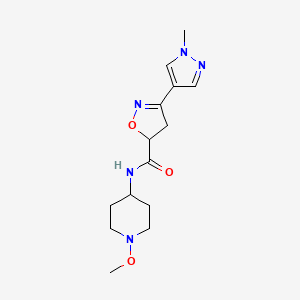
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CDDO-Im, belongs to a class of compounds called triterpenoids, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is complex and involves multiple pathways. One of the main pathways involves the activation of the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and reduction of oxidative stress and inflammation. In addition, this compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. In addition, this compound has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide. One area of research is the development of more water-soluble derivatives of this compound, which could improve its efficacy in certain experimental settings. Another area of research is the investigation of the potential use of this compound in combination with other drugs or therapies, which could enhance its anti-cancer, anti-inflammatory, or neuroprotective effects. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential applications in a variety of disease settings.
合成方法
The synthesis of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide involves several steps, including the reaction of 3,3-dimethyloxan-4-ol with 4-cyano-3-fluorobenzaldehyde to form 3,3-dimethyloxan-4-ylidene(4-cyano-3-fluorobenzylidene)amine. This intermediate is then reacted with 2-cyanoacetamide to form the final product, this compound.
科学研究应用
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to have anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Finally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-16(2)9-23-6-5-13(16)20-15(22)14(21)19-11-4-3-10(8-18)12(17)7-11/h3-4,7,13H,5-6,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAPCFQZMNWDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1NC(=O)C(=O)NC2=CC(=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)


![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)


![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![(1R,2R)-N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-2-pyridin-4-ylcyclopropane-1-carboxamide](/img/structure/B7435417.png)
![N-[2-(1,1-dioxothiolan-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7435425.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)